molecular formula C11H7F11O2 B1598161 (Perfluorocyclohexyl)methyl methacrylate CAS No. 25965-83-7

(Perfluorocyclohexyl)methyl methacrylate

Cat. No. B1598161
CAS RN: 25965-83-7
M. Wt: 380.15 g/mol
InChI Key: DZZAHYHMWKNGLC-UHFFFAOYSA-N
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Description

“(Perfluorocyclohexyl)methyl methacrylate” is a derivative of Methyl Methacrylate (MMA), which is an organic compound with the formula CH2=C(CH3)COOCH3 . This colorless liquid, the methyl ester of methacrylic acid (MAA), is a monomer produced on a large scale for the production of poly(methyl methacrylate) (PMMA) .


Synthesis Analysis

The synthesis of MMA involves several industrially important precursors for large-scale acrylic plastic production . The existing industrial synthetic protocols for these precursors utilize expensive catalysts accompanied by toxic and explosive gases such as carbon monoxide, ethylene, and hydrogen .


Molecular Structure Analysis

The (Perfluorocyclohexyl)methyl methacrylate molecule contains a total of 31 bond(s). There are 24 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 1 six-membered ring(s), and 1 ester(s) (aliphatic) . The molecule contains a total of 31 atom(s). There are 7 Hydrogen atom(s), 11 Carbon atom(s), 2 Oxygen atom(s), and 11 Fluorine atom(s) .


Chemical Reactions Analysis

MMA is the main pyrolysis product of the widely used polymer polymethyl methacrylate; therefore, a compact mechanism of MMA oxidation is of interest for CFD modeling of flame propagation over this polymer . A reduced mechanism of MMA combustion consisting of 263 elementary reactions involving 66 species was developed based on a detailed chemical-kinetic mechanism of MMA oxidation in flames .


Physical And Chemical Properties Analysis

MMA is a colorless liquid with an acrid, fruity odor . It has a density of 0.94 g/cm3, a melting point of -48 °C, and a boiling point of 101 °C . It is soluble in water at 1.5 g/100 ml . It has a vapor pressure of 29 mmHg at 20°C .

Scientific Research Applications

Green Polymerization Processes

Copper(I) Mediated Living Radical Polymerization : The use of ionic liquids, such as 1-Butyl-3-methylimidazolium hexafluorophosphate, has shown an enhanced rate of reaction and narrow polydispersity in the polymerization of methyl methacrylate, indicating a potential environmentally friendly solvent for (Perfluorocyclohexyl)methyl methacrylate polymerization with improved polymer quality (Carmichael et al., 2000).

Surface Modification and Applications

Surface Properties of Fluorinated Polymethacrylates : Research into copolymers of perfluoroalkyl methacrylate and MMA has demonstrated the ability to significantly lower polymer surface energy. This is relevant for applications requiring low surface energy materials, suggesting that (Perfluorocyclohexyl)methyl methacrylate could be useful in creating materials with tailored surface properties (van de Grampel et al., 2004).

Polymerization in Ionic Liquids

Free-Radical Polymerization in Ionic Liquids : The free-radical polymerization of MMA in ionic liquids without volatile organic compounds (VOCs) presents a green approach, producing polymers with significantly higher molecular weights. This method offers both economic and environmental benefits, suggesting a potential pathway for synthesizing (Perfluorocyclohexyl)methyl methacrylate polymers (Hong et al., 2002).

Biomedical Applications

Poly (Methyl Methacrylate) (PMMA) in Biomedical Applications : Advances in PMMA use in nanotechnology, biomedical, optical, and other applications highlight the polymer's versatility. Given the similarities, (Perfluorocyclohexyl)methyl methacrylate could similarly be explored for its potential in these areas, particularly where its unique properties could offer additional benefits (Ali et al., 2015).

Polymer Plasticization

Ionic Liquids as Plasticizers for PMMA : The use of ionic liquids as plasticizers for PMMA, where the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate was found to efficiently plasticize PMMA, offers a novel approach to modifying polymer properties. This suggests potential applications in modifying the flexibility and processing characteristics of (Perfluorocyclohexyl)methyl methacrylate-based materials (Scott et al., 2002).

Safety And Hazards

MMA is classified as a flammable liquid and vapor. It causes skin irritation and may cause an allergic skin reaction. It may also cause respiratory irritation . It is harmful to aquatic life . Safety measures include keeping away from heat/sparks/open flames/hot surfaces and avoiding release to the environment .

Future Directions

The use of light irradiation for initiation of radical polymerization has several advantages in comparison with conventional thermal initiation . The conduction of the process at ambient temperatures allows to save energy what is important for modern ecofriendly industrial processes . The second advantage of the light-induced processes is the control over polymerization rate by changing light intensity and possibility of its stopping and reinitiating by on-and-off light .

properties

IUPAC Name

(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F11O2/c1-4(2)5(23)24-3-6(12)7(13,14)9(17,18)11(21,22)10(19,20)8(6,15)16/h1,3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZAHYHMWKNGLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F11O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379783
Record name (Perfluorocyclohexyl)methyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Perfluorocyclohexyl)methyl methacrylate

CAS RN

25965-83-7
Record name (Perfluorocyclohexyl)methyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25965-83-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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